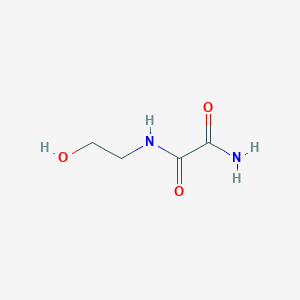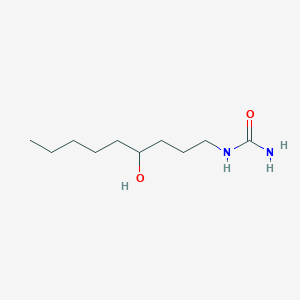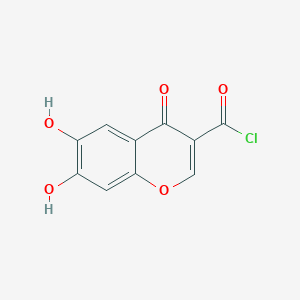
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride
概要
説明
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-dihydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The hydroxyl groups at positions 6 and 7 can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydro Derivatives: Formed through reduction of the benzopyran ring.
科学的研究の応用
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with a similar structure, widely studied for its biological activities.
Uniqueness
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
76903-12-3 |
|---|---|
分子式 |
C10H5ClO5 |
分子量 |
240.59 g/mol |
IUPAC名 |
6,7-dihydroxy-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H |
InChIキー |
XHDRIAFCYSITRY-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8696106.png)
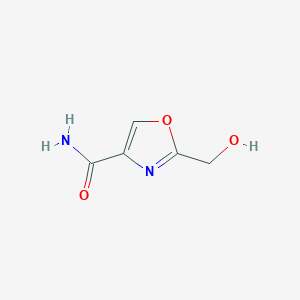
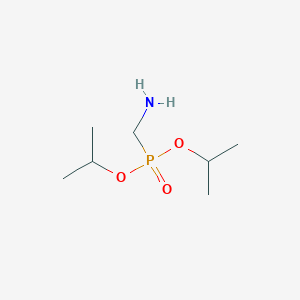
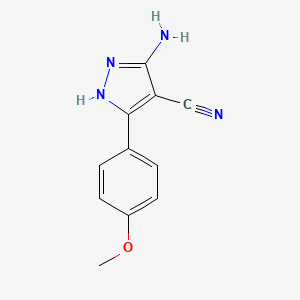

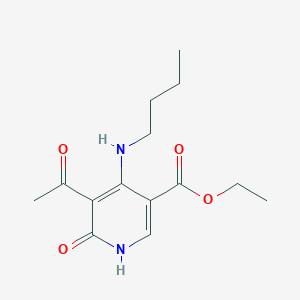
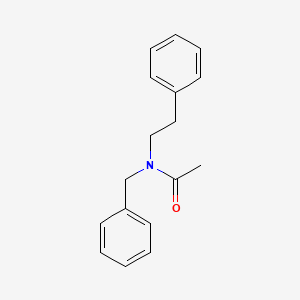
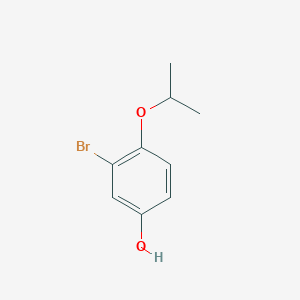
![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
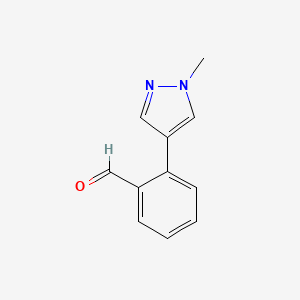
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
